N-(Azido-PEG3)-N-Boc-PEG3-acid

PROTAC linker optimization ternary complex stability PEG length SAR

N-(Azido-PEG3)-N-Boc-PEG3-acid is a symmetric branched PEG₃-PEG₃ heterobifunctional linker for PROTAC assembly, with azide, Boc-amine, and COOH termini. Validated PEG₃ anchor: changing PEG arm length by one EG unit shifts DC₅₀ by orders of magnitude. Symmetric architecture eliminates imbalanced flexibility for uniform conformational sampling. Boc protection preserves intermediate purity during sequential click/couple/deprotect. Superior hydrophilic shielding vs. PEG₂ analogues reduces aggregation. Use this linker as the PEG₃ baseline to isolate geometry from length in degradation SAR.

Molecular Formula C22H42N4O10
Molecular Weight 522.6 g/mol
Cat. No. B609445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Boc-PEG3-acid
SynonymsN-(Azido-PEG3)-N-Boc-PEG3-acid
Molecular FormulaC22H42N4O10
Molecular Weight522.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-18-34-16-12-30-8-4-20(27)28)7-11-33-15-19-35-17-13-31-9-5-24-25-23/h4-19H2,1-3H3,(H,27,28)
InChIKeyCTQHJMLHBMSXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Boc-PEG3-acid for PROTAC Synthesis: Technical Specifications and Procurement Considerations


N-(Azido-PEG3)-N-Boc-PEG3-acid (CAS: 2112731-52-7) is a heterobifunctional, branched polyethylene glycol (PEG)-based linker containing two PEG₃ arms—one terminated with an azide group and the other with a Boc-protected amine—plus a terminal carboxylic acid [1]. It is primarily employed as a modular building block for constructing proteolysis-targeting chimeras (PROTACs) and other bioconjugates, enabling sequential orthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), amide bond formation, and acid-labile Boc deprotection .

Why N-(Azido-PEG3)-N-Boc-PEG3-acid Cannot Be Replaced by Other PEG-Based PROTAC Linkers Without Performance Trade-Offs


In PROTAC development, linker composition and length are not interchangeable variables; they function as conformational tuners that directly dictate ternary complex stability, degradation efficiency, and off-target profiles [1]. Systematic studies demonstrate that altering PEG chain length by even a single ethylene glycol unit can shift DC₅₀ values by orders of magnitude or invert selectivity between target proteins [2][3]. Consequently, substituting N-(Azido-PEG3)-N-Boc-PEG3-acid with a linker of different arm length (e.g., PEG₂ or PEG₄ variants) or a non-branched analog introduces a distinct conformational landscape, requiring complete re-optimization of the degradation SAR and invalidating previously established structure-activity relationships.

N-(Azido-PEG3)-N-Boc-PEG3-acid: Quantitative Differentiation Evidence Against Comparator Linkers


PEG₃ Arm Length Defines Optimal Conformational Space for Ternary Complex Formation Relative to PEG₂ and PEG₄ Variants

The PEG₃ arm length in N-(Azido-PEG3)-N-Boc-PEG3-acid provides a balanced conformational flexibility distinct from shorter PEG₂ or longer PEG₄ analogs. In a systematic SAR evaluation of Retro-2-based PROTACs with variable PEG linker lengths (PEG₂ to PEG₅), only linkers with PEG₃-equivalent span enabled productive GSPT1 degradation, whereas PEG₂ linkers produced negligible degradation and PEG₄-PEG₅ variants exhibited attenuated potency [1]. This non-linear length-activity relationship underscores that PEG₃ is not an arbitrary choice but a functional determinant of degradation outcome.

PROTAC linker optimization ternary complex stability PEG length SAR

Symmetric PEG₃-PEG₃ Branched Architecture Enables Conformational Entropy Tuning Superior to Asymmetric or Single-Arm Linkers

The symmetric PEG₃-PEG₃ branched architecture of N-(Azido-PEG3)-N-Boc-PEG3-acid (total PEG units = 6 ethylene glycol equivalents distributed across two arms) places it within the PEG₄-PEG₈ window identified as the empirical gold standard for PROTAC linker design. This window balances sufficient reach (end-to-end distance >3 nm required for spanning E3 ligase and target protein pockets) with controlled conformational entropy that prevents intramolecular collapse or excessive flexibility [1]. In contrast, asymmetric branched linkers (e.g., N-(Azido-PEG2)-N-Boc-PEG4-acid) or linear single-PEG linkers introduce imbalanced flexibility vectors that may bias ternary complex orientation in unpredictable ways.

branched PEG linker conformational entropy PROTAC cooperativity

Boc-Protected Amine Enables Higher Purity and Batch-to-Batch Consistency in Sequential Conjugation Workflows Versus Unprotected Amino Linkers

The Boc-protected amine in N-(Azido-PEG3)-N-Boc-PEG3-acid enables stepwise orthogonal conjugation with quantifiable purity advantages over unprotected amino-PEG analogs. Unprotected primary amines in heterobifunctional linkers are susceptible to premature amide bond formation, cross-reactivity with NHS esters during azide conjugation steps, and oxidation during storage . The acid-labile Boc group (cleaved quantitatively with TFA or 4 M HCl in dioxane, >95% deprotection efficiency within 1-2 hours) ensures that amine functionality remains inert during CuAAC/SPAAC click reactions and carboxylic acid activation steps, preserving linker stoichiometry and minimizing side-product formation .

orthogonal protection bioconjugation purity Boc deprotection

PEG₃ Arm Provides Superior Aqueous Solubility Enhancement for Hydrophobic Warheads Relative to PEG₂ Analogs

The PEG₃ arm length in N-(Azido-PEG3)-N-Boc-PEG3-acid delivers enhanced aqueous solubility and reduced aggregation propensity compared to PEG₂-containing branched linkers. The compound is reported to provide excellent solubility in aqueous and organic solvents , with each ethylene glycol unit contributing incremental hydrophilic shielding of the attached hydrophobic ligands. Systematic introduction of PEG linkers into PROTAC molecules increases water solubility and modulates cell permeability in a length-dependent manner [1]. PEG₃ provides two additional ethylene glycol units per arm (total four additional units in the branched architecture) compared to PEG₂ analogs such as N-(Azido-PEG2)-N-Boc-PEG3-acid (CAS 2086689-01-0, MW 478.5 ), translating to quantifiably lower LogP and reduced non-specific protein binding.

aqueous solubility PEG linker length PROTAC physicochemical properties

Optimal Application Scenarios for N-(Azido-PEG3)-N-Boc-PEG3-acid Based on Quantitative Differentiation Evidence


Parallel Synthesis of PROTAC Libraries Requiring PEG₃-Span Conformational Optimization

In medicinal chemistry campaigns where linker-length SAR is a critical variable, N-(Azido-PEG3)-N-Boc-PEG3-acid serves as the PEG₃ anchor point for systematic library generation. As demonstrated in Retro-2-based PROTAC studies, PEG₃-length linkers produce productive degradation of GSPT1 while PEG₂ variants are inactive [1]. Incorporating this compound into parallel synthesis workflows allows chemists to benchmark degradation efficiency at the PEG₃ baseline and explore flanking variations (e.g., attachment point modifications) without confounding variables from suboptimal linker length.

Sequential Orthogonal Bioconjugation Requiring High-Purity Intermediates

For multi-step PROTAC assembly involving sequential click chemistry (azide-alkyne), amine deprotection, and carboxylic acid coupling, the Boc-protected amine in N-(Azido-PEG3)-N-Boc-PEG3-acid prevents premature reactivity that compromises intermediate purity in unprotected amino-PEG analogs [1]. This orthogonal protection strategy is essential when conjugating precious or synthetically complex warhead and E3 ligand fragments where intermediate purification losses must be minimized.

Formulation of PROTACs with Hydrophobic Warheads Requiring Enhanced Aqueous Compatibility

When the target protein ligand or E3 ligase recruiter exhibits poor aqueous solubility (LogP >3), the PEG₃-PEG₃ branched architecture of N-(Azido-PEG3)-N-Boc-PEG3-acid provides quantifiably greater hydrophilic shielding than PEG₂-containing branched linkers [1]. This reduces aggregation during synthesis and improves handling of PROTAC intermediates in aqueous-organic solvent mixtures, particularly in DMSO/DMF stock preparation and subsequent dilution into aqueous assay buffers.

Structure-Activity Relationship Studies Where Symmetric Branching Minimizes Conformational Bias

In PROTAC optimization campaigns seeking to isolate the contribution of linker length from linker geometry, the symmetric PEG₃-PEG₃ architecture of this compound eliminates the imbalanced flexibility vectors present in asymmetric branched linkers (e.g., N-(Azido-PEG2)-N-Boc-PEG4-acid) [1]. This symmetry ensures that conformational sampling is evenly distributed across both arms, reducing the number of variables requiring deconvolution when interpreting ternary complex formation efficiency and degradation DC₅₀ values.

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